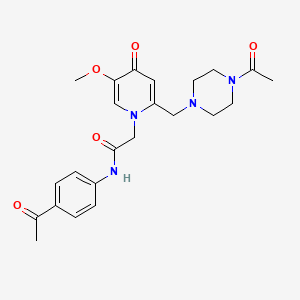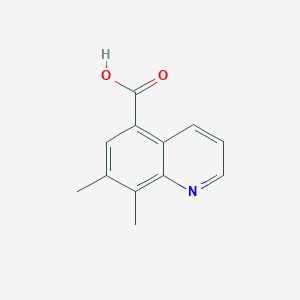![molecular formula C25H26N4O6S B2356840 7-[4-[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-4-氧代丁基]-6-硫代亚叉-5H-[1,3]二氧杂环[4,5-g]喹唑啉-8-酮 CAS No. 688054-47-9](/img/no-structure.png)
7-[4-[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-4-氧代丁基]-6-硫代亚叉-5H-[1,3]二氧杂环[4,5-g]喹唑啉-8-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Neuropharmacology
Dopamine Receptor Agonism: This compound contains structural motifs that are indicative of dopamine receptor agonism, similar to drugs like Piribedil . It could be researched for its potential to treat neurological disorders such as Parkinson’s disease by stimulating dopamine receptors in the brain.
Cardiovascular Research
Vasodilation Effects: The benzodioxolylmethyl group within the compound’s structure is known to have vasodilatory effects . This could be explored for the treatment of peripheral vascular diseases and improving blood flow in cardiovascular research.
Oncology
Anticancer Properties: Some derivatives of benzodioxole have shown selectivity between cancer cells and normal cells . The compound could be investigated for its efficacy and selectivity in targeting cancer cells without affecting healthy cells.
Pharmacokinetics
Drug Metabolism and Excretion: The compound’s metabolites and their renal excretion can be studied to understand its pharmacokinetic properties. This research could inform dosage and delivery methods for therapeutic applications .
Ophthalmology
Retinal Therapeutics: Due to its structural similarity to compounds known to affect retinal blood flow, this compound could be studied for its potential to treat retinal deficiencies and improve visual acuity .
Neurology
Cognitive Function Improvement: Compounds with similar structures have been used to improve cognitive symptoms in the elderly, such as attention and memory deficits. This compound could be researched for its neuroprotective and cognitive-enhancing properties .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one with 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one (1.0 g) and 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid (1.2 g) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 4: Wash the solid with methanol and dry under vacuum to yield the crude product.", "Step 5: Dissolve the crude product in chloroform (20 mL) and add sodium triacetoxyborohydride (1.5 g).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 8: Separate the organic layer and wash with water (2 x 20 mL).", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the crude product by column chromatography using chloroform/methanol (9:1) as the eluent.", "Step 11: Recrystallize the purified product from methanol to yield the final product." ] } | |
CAS 编号 |
688054-47-9 |
产品名称 |
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
分子式 |
C25H26N4O6S |
分子量 |
510.57 |
IUPAC 名称 |
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36) |
InChI 键 |
VMSHLXFJJOYZGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



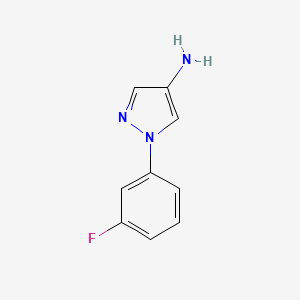
![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)
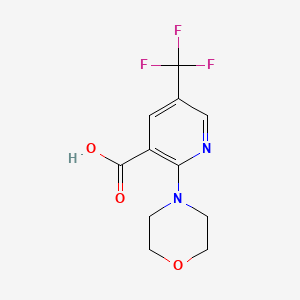
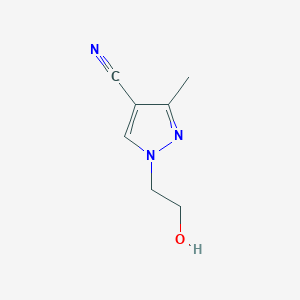
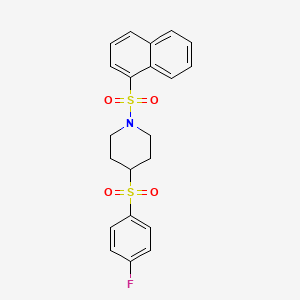
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

